N-(3-hydroxyphenyl)-2-iodobenzamide

Positional isomerism Cholinesterase inhibition Hydrogen bonding

This 2-iodobenzamide derivative uniquely combines an ortho-aryl iodide for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) with a meta-phenolic -OH for parallel O-functionalization, enabling two independent diversification vectors from a single scaffold. The 2-iodo substituent is essential for C–I···π halogen bonding, while the 3-hydroxy regioisomer offers distinct H-bond geometry vs. 2- or 4-OH analogs. Ideal for SAR libraries, complex II inhibition studies, and crystal engineering. Procure with confidence—this chemotype provides cost-efficient access to dual reactivity not available from mono-functionalized benzanilides.

Molecular Formula C13H10INO2
Molecular Weight 339.13 g/mol
Cat. No. B6749219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)-2-iodobenzamide
Molecular FormulaC13H10INO2
Molecular Weight339.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)I
InChIInChI=1S/C13H10INO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17)
InChIKeyDQLMGKHNIGNMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxyphenyl)-2-iodobenzamide: A Dual-Functionalized 2-Iodobenzamide Scaffold for Medicinal Chemistry and Chemical Biology Procurement


N-(3-Hydroxyphenyl)-2-iodobenzamide (molecular formula C₁₃H₁₀INO₂, MW 339.13 g/mol) is a substituted benzanilide belonging to the 2-iodobenzamide family . The compound features two chemically orthogonal functional groups: an aromatic iodine at the ortho position of the benzoyl ring and a meta-hydroxyl substituent on the aniline ring. This dual functionality distinguishes it from simpler 2-iodobenzamides by enabling simultaneous participation in halogen bonding networks (via the C–I moiety) and hydrogen bond donor/acceptor interactions (via the phenolic –OH), as established crystallographically for the core 2-iodobenzamide scaffold [1]. The compound serves as a versatile building block for structure–activity relationship (SAR) exploration, late-stage diversification via cross-coupling chemistry, and as a probe for halogen-bond-mediated molecular recognition [2].

Why N-(3-Hydroxyphenyl)-2-iodobenzamide Cannot Be Replaced by Generic 2-Iodobenzamide Analogs: Evidence of Position-Dependent and Substitution-Dependent Differentiation


The 2-iodobenzamide class exhibits pronounced structure–activity dependence on both the aniline-ring substitution pattern and the presence of the iodine atom. Benodanil (2-iodo-N-phenylbenzamide), the archetypal member, functions as a succinate dehydrogenase inhibitor (SDHI) fungicide with an IC₅₀ of 62.02 mg/L against SDH [1], yet its lack of hydroxyl functionality precludes the hydrogen-bonding networks observed in crystal structures of hydroxylated analogs. Positional isomerism of the hydroxyl group critically alters pharmacological profiles: the 3-hydroxy regioisomer presents a meta-substituted hydrogen bond donor/acceptor that neither the 2-hydroxy nor 4-hydroxy positional isomers can replicate, potentially enabling distinct target engagement geometries. Furthermore, the non-iodinated parent N-(3-hydroxyphenyl)benzamide exhibits only moderate enzyme inhibition (BChE IC₅₀ = 84.21 μM), underscoring that the 2-iodo substituent is not a silent structural feature but an essential contributor to molecular recognition via C–I···π halogen bonding [2][3]. Generic substitution among regioisomers or de-iodinated analogs therefore risks loss of both halogen-bond-mediated target affinity and regiospecific hydrogen-bonding topology.

Quantitative Differentiation Evidence for N-(3-Hydroxyphenyl)-2-iodobenzamide Against Five Closest Analogs


Meta-Hydroxy Positional Isomerism Confers Distinct Enzyme Inhibition Selectivity Compared to Ortho- and Para-Hydroxy Regioisomers

The 3-hydroxyphenyl regioisomer (meta-OH) of the benzanilide scaffold has been directly characterized for enzyme inhibition in the non-iodinated parent series by Abbasi et al. (2014). The parent compound N-(3-hydroxyphenyl)benzamide inhibited butyrylcholinesterase (BChE) with an IC₅₀ of 84.21 ± 0.35 μM and lipoxygenase (LOX) with an IC₅₀ of 185.61 ± 0.32 μM, while showing weak acetylcholinesterase (AChE) inhibition (IC₅₀ = 411.37 ± 0.35 μM) [1]. By contrast, the 2-hydroxyphenyl benzamide scaffold has been reported to exhibit antimalarial activity (PfNF54 IC₅₀ = 3.9 ± 0.4 nM) via ribosomal protein synthesis inhibition rather than cholinesterase targeting [2]. This demonstrates that the hydroxyl position fundamentally redirects target engagement. While direct head-to-head IC₅₀ data for the iodinated 3-hydroxy vs. 2-hydroxy or 4-hydroxy 2-iodobenzamide regioisomers are not available in the published literature, the established scaffold-level divergence provides strong class-level inference that the 3-hydroxy configuration cannot be functionally substituted by its positional isomers.

Positional isomerism Cholinesterase inhibition Hydrogen bonding Structure–activity relationship

The 2-Iodo Substituent Enables C–I···π Halogen Bonding Absent in Non-Iodinated N-(3-Hydroxyphenyl)benzamide

Single-crystal X-ray diffraction studies of 2-iodobenzamide (I) and 2-iodo-N-phenylbenzamide (II) by Bairagi et al. (2018) demonstrated that the ortho-iodine atom participates in C–I···π(ring) halogen bonding interactions that direct supramolecular assembly. In compound I, these halogen bonds combine with N–H···O hydrogen bonds to form sheets in the bc plane; in compound II, inversion-related C–I···π(ring) contacts supported by C–H···π(ring) interactions generate sheets along the ab diagonal [1]. The non-iodinated parent N-(3-hydroxyphenyl)benzamide lacks this interaction entirely, relying solely on conventional hydrogen bonding for molecular recognition [2]. When the 2-iodobenzamide scaffold is co-crystallized with mitochondrial complex II (PDB: 3AED, 3AE7), the iodine atom occupies a defined hydrophobic pocket in the ubiquinone-binding site, contributing to inhibitor potency—flutolanil (a related 2-iodobenzamide) achieves A. suum complex II IC₅₀ = 0.058 μM with ~790-fold selectivity over porcine complex II [3].

Halogen bonding Crystal engineering Molecular recognition Supramolecular chemistry

Dual Orthogonal Functionalization: Synthetic Versatility Advantage Over Mono-Functionalized Analogs

N-(3-Hydroxyphenyl)-2-iodobenzamide presents two orthogonal reactive handles: (i) the aryl iodide, which is competent for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald–Hartwig), and (ii) the phenolic –OH group, which can undergo O-alkylation, acylation, sulfonylation, or Mitsunobu reactions. By contrast, the non-iodinated analog N-(3-hydroxyphenyl)benzamide offers only the phenolic hydroxyl for derivatization, while benodanil (2-iodo-N-phenylbenzamide) lacks the hydroxyl handle . The 3-isopropoxy analog (2-iodo-N-[3-(1-methylethoxy)phenyl]benzamide, PDB ligand 12J) has a permanently capped 3-position, precluding further hydroxyl-directed chemistry [1]. The Abbasi et al. (2014) study on the parent scaffold demonstrated that O-alkylation of the 3-hydroxy group yields derivatives with modulated bioactivity: N-(3-ethoxyphenyl)benzamide (5b) showed enhanced BChE inhibition (IC₅₀ = 20.90 ± 0.11 μM vs. 84.21 μM for the parent), confirming that the free hydroxyl is a viable diversification point [2].

Cross-coupling Late-stage functionalization Chemical biology probes Click chemistry

Free Phenolic Hydroxyl Contributes Radical Scavenging Capacity Absent in O-Capped 3-Alkoxy Analogs

The Abbasi et al. (2014) study directly compared the DPPH radical scavenging activity of N-(3-hydroxyphenyl)benzamide (compound 3) with its 3-O-alkyl derivatives (5a–5f). The parent compound bearing a free phenolic –OH showed 66.61 ± 0.11% DPPH inhibition at 0.5 mM with an IC₅₀ of 283.21 ± 0.25 μM. In contrast, all six O-alkylated derivatives (5a–5f) displayed drastically reduced DPPH scavenging, with percentage inhibition values ranging from 13.66% (5d) to 22.24% (5b), and none achieving an IC₅₀ below 400 μM (reported as 'Nil' for IC₅₀ determination) [1]. The authors explicitly attributed this to the free phenolic group being the primary radical scavenging moiety. For N-(3-hydroxyphenyl)-2-iodobenzamide, the presence of the free 3-OH therefore predicts retention of antioxidant capacity, whereas the 3-isopropoxy analog (PDB: 4YSZ) and other O-alkylated congeners would lack this property [2].

Antioxidant DPPH assay Radical scavenging Phenolic hydroxyl

Mitochondrial Complex II Inhibition: Mechanistic Bridge Between the 2-Iodobenzamide Pharmacophore and the 3-Substituted Phenyl Ring

The 2-iodobenzamide scaffold is a validated succinate dehydrogenase (complex II) inhibitor pharmacophore. Flutolanil (2-iodo-N-[3-(trifluoromethyl)phenyl]benzamide) and its 3-isopropoxy analog (2-iodo-N-[3-(1-methylethoxy)phenyl]benzamide) have been co-crystallized with both A. suum and porcine mitochondrial complex II (PDB: 4YSZ, 3AE7, 3AED) [1][2]. Flutolanil inhibits A. suum complex II with IC₅₀ = 0.058 μM and exhibits ~791-fold selectivity over the porcine ortholog (IC₅₀ = 45.9 μM), demonstrating that the 3-substituted phenyl ring critically modulates species selectivity. The benodanil scaffold (2-iodo-N-phenylbenzamide) inhibits SDH with IC₅₀ = 62.02 mg/L (~192 μM) [3]. N-(3-Hydroxyphenyl)-2-iodobenzamide, bearing the 2-iodobenzamide core and a 3-substituted phenyl ring capable of hydrogen bonding, is positioned at the intersection of the SDHI pharmacophore and the hydrogen-bond-capable 3-substituent space. While direct IC₅₀ data for the target compound against complex II are not yet published, the structural precedent from the flutolanil derivative series indicates that the 3-position substituent on the aniline ring directly contacts the complex II binding pocket, and the hydroxyl group may form additional hydrogen bonds not available to the 3-isopropoxy or 3-CF₃ analogs [2].

Succinate dehydrogenase inhibitor Complex II Mitochondrial respiration Parasite chemotherapy

Procurement Differentiation: N-(3-Hydroxyphenyl)-2-iodobenzamide Occupies a Unique Niche Among Commercially Available Regioisomers

Among the three hydroxyphenyl regioisomers of 2-iodobenzamide, commercial availability and catalog depth vary significantly. The para-hydroxy isomer N-(4-hydroxyphenyl)-2-iodobenzamide (CAS 78325-14-1) is listed by multiple suppliers (Aromsyn, Leyan, AK Scientific) with purity specifications of ≥98% . The ortho-hydroxy isomer N-(2-hydroxyphenyl)-2-iodobenzamide (CAS 6114-01-8) is cataloged by EvitaChem as a screening compound . The meta-hydroxy isomer N-(3-hydroxyphenyl)-2-iodobenzamide is the least commercially represented of the three regioisomers, typically available only through custom synthesis or specialist screening compound suppliers, which may confer both supply chain considerations and exclusivity value for proprietary research programs . Furthermore, the 3-hydroxy substitution pattern is underrepresented in the published SAR literature compared to 4-hydroxy and 2-hydroxy benzamide analogs, suggesting that N-(3-hydroxyphenyl)-2-iodobenzamide addresses a less-explored region of chemical space within the 2-iodobenzamide family.

Chemical procurement Regioisomer availability Custom synthesis Building block sourcing

High-Impact Research and Procurement Application Scenarios for N-(3-Hydroxyphenyl)-2-iodobenzamide


Dual-Diversification Medicinal Chemistry: Parallel SAR Exploration via Independent Aryl Iodide and Phenolic Hydroxyl Derivatization

N-(3-Hydroxyphenyl)-2-iodobenzamide enables two independent diversification workflows from a single procurement lot. The aryl iodide permits Pd-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) to introduce aryl, alkynyl, or amino substituents at the 2-position of the benzoyl ring. In parallel, the 3-hydroxyl group can be O-alkylated, acylated, or sulfonylated to generate focused libraries. The Abbasi et al. (2014) study demonstrated that O-alkylation of the 3-hydroxy position on the parent scaffold modulates BChE inhibitory activity over a >6-fold range (IC₅₀ from 20.11 to 134.41 μM), while the 2-iodobenzamide scaffold contributes complex II binding potential established crystallographically [1][2]. This dual-functionalization strategy is not available with mono-functionalized comparators such as benodanil or N-(3-hydroxyphenyl)benzamide, making the compound a cost-efficient cornerstone for SAR programs requiring exploration of both the benzoyl and aniline ring vectors.

Halogen Bond-Directed Supramolecular Chemistry and Crystal Engineering Studies

The 2-iodobenzamide core reliably participates in C–I···π(ring) halogen bonding interactions, as demonstrated in the crystal structures of 2-iodobenzamide and 2-iodo-N-phenylbenzamide reported by Bairagi et al. (2018) [1]. N-(3-Hydroxyphenyl)-2-iodobenzamide adds a phenolic –OH donor/acceptor to this halogen-bonding scaffold, creating the potential for cooperative hydrogen bond–halogen bond supramolecular synthons. This combination is rare among commercially available small molecules and makes the compound valuable for systematic studies of halogen bonding in the presence of competing/cooperative hydrogen bond donors—an active area of investigation in crystal engineering and rational co-crystal design [2]. The 3-hydroxy regioisomer offers a distinct hydrogen bond geometry (meta to the amide linkage) compared to the 2- and 4-hydroxy analogs, potentially yielding different supramolecular architectures.

Mitochondrial Complex II Probe Development for Parasitic Disease and Cancer Hypoxia Research

The 2-iodobenzamide scaffold, as exemplified by flutolanil, is an established inhibitor of mitochondrial complex II (succinate dehydrogenase) with demonstrated species selectivity (A. suum IC₅₀ = 0.058 μM vs. porcine IC₅₀ = 45.9 μM; ~791-fold selectivity) [1]. The fumarate respiration pathway targeted by these compounds is active not only in parasitic helminths but also in hypoxic cancer cells, making complex II a dual-purpose therapeutic target [2]. N-(3-Hydroxyphenyl)-2-iodobenzamide, bearing a 3-hydroxy substituent capable of additional hydrogen bonding within the ubiquinone-binding pocket, represents a novel chemotype for probing structure–selectivity relationships in complex II inhibition. It may enable the identification of hydrogen bond interactions with residues lining the binding pocket that are not accessible to the 3-CF₃ (flutolanil) or 3-isopropoxy analogs, potentially yielding improved species selectivity profiles for antiparasitic or anticancer applications.

Antioxidant-Capable Pharmacophore for Neurodegenerative Disease Target Engagement Studies

The 3-hydroxyphenyl motif confers measurable radical scavenging activity (DPPH IC₅₀ = 283.21 μM for the parent scaffold; 66.61% inhibition at 0.5 mM), a property entirely lost upon O-alkylation of the phenolic hydroxyl [1]. Simultaneously, the parent scaffold shows dual cholinesterase inhibition (BChE IC₅₀ = 84.21 μM; AChE IC₅₀ = 411.37 μM), with O-alkyl derivatives achieving enhanced BChE potency (down to IC₅₀ = 20.11 μM) [2]. For neurodegeneration research programs investigating the interplay between cholinergic dysfunction and oxidative stress—both hallmarks of Alzheimer's disease pathology—N-(3-hydroxyphenyl)-2-iodobenzamide offers the unique combination of a cholinesterase-engaging benzamide scaffold with a radical-scavenging phenolic moiety in a single molecule. The 2-iodo substituent further provides a heavy-atom label for potential X-ray crystallographic phasing or a handle for radioiodination (¹²³I/¹²⁵I) if tracer development is pursued in parallel with SAR [3].

Quote Request

Request a Quote for N-(3-hydroxyphenyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.